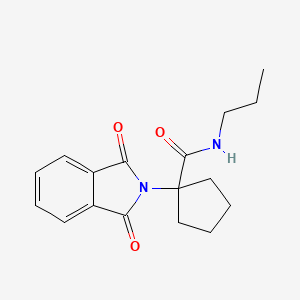

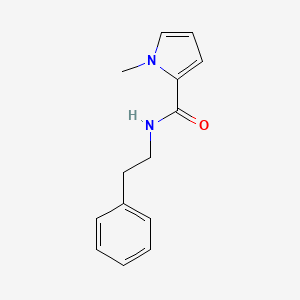

![molecular formula C20H23N3O3S B7471482 N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)

N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a potent and selective inhibitor of the ion channel associated with the NMDA receptor, which is responsible for the regulation of synaptic plasticity and memory formation. MK-801 has been widely used in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes.

Mecanismo De Acción

MK-801 acts as a non-competitive antagonist of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor by binding to a site within the ion channel and blocking the flow of ions through the channel. This results in a reduction in the excitatory neurotransmission mediated by the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor, leading to a decrease in synaptic plasticity and memory formation.

Biochemical and Physiological Effects

MK-801 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, leading to an increase in locomotor activity and stereotypy. It has also been shown to induce seizures and neurotoxicity in certain brain regions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MK-801 in lab experiments is its high potency and selectivity as an N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonist. This allows for precise manipulation of N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor function in a variety of experimental paradigms. However, one limitation is that its effects on other neurotransmitter systems may confound the interpretation of results.

Direcciones Futuras

There are many potential future directions for research using MK-801. One area of interest is the role of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor in neurodevelopmental disorders such as autism spectrum disorder and schizophrenia. Another area of interest is the use of MK-801 as a tool to study the mechanisms underlying the development of chronic pain and the potential for N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonists as analgesics. Additionally, the use of MK-801 as a tool to study the mechanisms underlying drug addiction and the potential for N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonists as treatments for addiction warrants further investigation.

Métodos De Síntesis

MK-801 is synthesized by the reaction of 3-(diethylsulfamoyl)-4-methylbenzoyl chloride with indole-2-carboxylic acid in the presence of a base, followed by purification using column chromatography. The synthesis of MK-801 is a complex and multi-step process, requiring expertise in organic chemistry and specialized equipment.

Aplicaciones Científicas De Investigación

MK-801 has been used extensively in scientific research to study the role of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor in various physiological and pathological processes. It has been shown to be useful in the study of learning and memory, synaptic plasticity, pain perception, drug addiction, and neurodegenerative diseases.

Propiedades

IUPAC Name |

N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-4-23(5-2)27(25,26)19-13-16(11-10-14(19)3)21-20(24)18-12-15-8-6-7-9-17(15)22-18/h6-13,22H,4-5H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWORYSZBMZJVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)

![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)

![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)

![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)